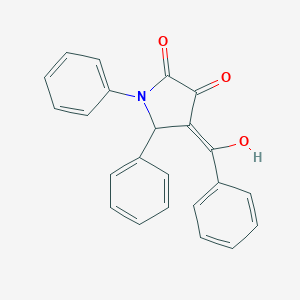![molecular formula C15H12N4O2 B274237 Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate](/img/structure/B274237.png)
Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate, also known as MCTB, is a chemical compound that has been widely used in scientific research for its unique properties. MCTB is a triazene-containing compound that has been shown to have a variety of biochemical and physiological effects, making it an important tool for studying various biological processes.
Mecanismo De Acción
Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate has been shown to induce DNA damage in cancer cells, leading to cell death. This mechanism of action is believed to be due to the formation of reactive nitrogen species, which can cause oxidative damage to DNA.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of the immune system. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate in lab experiments is its ability to induce DNA damage in cancer cells, making it a useful tool for studying cancer biology. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate, including the development of this compound analogs with improved efficacy and reduced toxicity, the exploration of this compound as a potential therapy for inflammatory diseases, and the investigation of this compound as a tool for studying the immune system. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy.
Métodos De Síntesis
The synthesis of Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate involves the reaction of 2-cyanobenzoic acid with sodium nitrite and hydrochloric acid, followed by the addition of methylamine and sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate has been used in a variety of scientific research applications, including cancer research, drug discovery, and as a tool for studying the immune system. This compound has been shown to have anti-tumor activity in various cancer cell lines, making it a potential candidate for future cancer therapies.
Propiedades
Fórmula molecular |
C15H12N4O2 |
|---|---|
Peso molecular |
280.28 g/mol |
Nombre IUPAC |
methyl 4-[2-(2-cyanophenyl)iminohydrazinyl]benzoate |
InChI |
InChI=1S/C15H12N4O2/c1-21-15(20)11-6-8-13(9-7-11)17-19-18-14-5-3-2-4-12(14)10-16/h2-9H,1H3,(H,17,18) |
Clave InChI |
XDJFGWDWVMECAA-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NN=NC2=CC=CC=C2C#N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)NN=NC2=CC=CC=C2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![diethyl 5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B274154.png)


![3-(4-Bromophenyl)-2-[(4-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274158.png)



![N-[(E)-(4-chlorophenyl)methylideneamino]-2-hydroxy-2-phenylacetamide](/img/structure/B274166.png)
![N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide](/img/structure/B274170.png)

![N'-[1-(4-bromophenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B274175.png)


![5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274186.png)